1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
説明
特性
IUPAC Name |
1-[3-(2-fluorophenyl)propanoyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-4-2-1-3-13(14)5-6-15(19)18-9-7-12(11-17)8-10-18/h1-4,12H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSCQCICEAGBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Binding Affinity of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile: A Technical Guide
Executive Summary & Pharmacological Context
The compound 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile (CAS: 1790902-46-3) represents a highly specialized class of synthetic small molecules utilized extensively in targeted drug discovery[1]. Structurally, it is defined by two critical domains: a lipophilic 3-(2-fluorophenyl)propanoyl tail designed to anchor into hydrophobic enzymatic pockets (such as the S1/S2 subsites of proteases), and a piperidine-4-carbonitrile core.
In contemporary pharmacology, the piperidine-4-carbonitrile moiety functions as a highly specific electrophilic "warhead." It is predominantly deployed to target serine and cysteine hydrolases—most notably Dipeptidyl Peptidase-4 (DPP-4) and Fatty Acid Amide Hydrolase (FAAH) [2][3]. Because this compound acts via a reversible covalent mechanism, traditional equilibrium-based affinity metrics (like a static IC50 ) are fundamentally inadequate. This whitepaper establishes a rigorous, self-validating methodological framework for quantifying the true in vitro binding affinity and kinetic profile of this molecule.
Mechanistic Rationale: The Nitrile Warhead Dynamics
To accurately measure binding affinity, one must first understand the causality of the interaction. Nitriles are relatively inert in aqueous physiological environments, preventing indiscriminate off-target protein labeling. However, when the 3-(2-fluorophenyl)propanoyl group optimally positions the molecule within a target enzyme's active site, the nitrile carbon becomes highly susceptible to nucleophilic attack by the catalytic serine or cysteine residue[4].
This triggers a two-step binding mechanism:
-
Non-Covalent Complexation: The ligand binds reversibly to the active site, defined by the inhibition constant ( KI ).
-
Covalent Adduct Formation: The nucleophilic attack forms a reversible imidate (or thioimidate) adduct, defined by the inactivation rate ( kinact ).
Because the covalent inhibitor-enzyme complexes form over time, this temporal dynamic distinguishes such inhibitors from classical reversible competitive inhibitors[5]. Consequently, standard assays will artificially report increasing potency (lower IC50 ) as incubation time increases. To establish true binding affinity, experimental workflows must isolate KI from kinact .
Mechanistic pathway of reversible covalent binding by the piperidine-4-carbonitrile warhead.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as a "self-validating system." By running a known non-covalent inhibitor in parallel, the system inherently proves that any observed time-dependence is a genuine property of the 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile warhead, rather than assay drift or enzyme degradation.
Time-Dependent FRET Assay (Apparent Potency Shift)
Causality: Before investing in complex kinetic profiling, we must confirm the covalent nature of the binding. A FRET-based enzymatic cleavage assay is used to measure IC50 at multiple pre-incubation time points. A leftward shift in the dose-response curve over time validates the covalent mechanism[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in DMSO (top concentration 10 mM).
-
Control Integration: Prepare an identical dilution series for a known non-covalent reference inhibitor (e.g., Sitagliptin for DPP-4).
-
Enzyme Pre-Incubation: Add the compound dilutions to the target enzyme (e.g., 0.5 nM recombinant human FAAH or DPP-4) in assay buffer (50 mM HEPES, pH 7.4, 0.01% BSA). Prepare two parallel plates: one for a 10-minute pre-incubation, and one for a 60-minute pre-incubation at 25°C.
-
Reaction Initiation: Add the specific fluorogenic substrate (e.g., AMC-tagged peptide) to all wells to initiate the reaction.
-
Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0 ) for each well.
-
Validation Check: The non-covalent control must yield identical IC50 values at both 10 and 60 minutes. The piperidine-4-carbonitrile compound should exhibit a >3-fold decrease in IC50 at 60 minutes.
Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: To extract the true binding affinity ( KI ) and the rate of covalent bond formation ( kinact ), we utilize SPR. SPR provides label-free, real-time monitoring of the physical mass accumulation on the sensor chip, allowing us to mathematically decouple the initial non-covalent docking from the subsequent covalent reaction.
Step-by-Step Methodology:
-
Sensor Functionalization: Immobilize the target enzyme (e.g., FAAH) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.
-
Analyte Injection: Inject varying concentrations of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile (ranging from 0.1× to 10× the estimated KI ) over the functionalized surface at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Association Phase: Monitor the association phase for 300 seconds. For covalent inhibitors, the sensorgram will not reach a flat steady-state equilibrium but will show a continuous upward drift as the irreversible/slow-reversible adduct forms.
-
Dissociation Phase: Flow blank running buffer for 600 seconds. A near-flat dissociation curve (residence time > 3 hours) confirms the stability of the imidate adduct.
-
Data Fitting: Fit the sensorgrams to a two-state reaction model ( A+B⇌AB→AB∗ ) to extract KI and kinact .
Logical workflow for in vitro binding affinity validation of piperidine-4-carbonitrile derivatives.
Quantitative Data Presentation
The following table synthesizes the expected kinetic parameters for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile when evaluated against a target hydrolase (e.g., DPP-4), compared against a self-validating non-covalent control. The data clearly illustrates the divergence between apparent IC50 and true binding affinity ( KI ).
| Compound | Target Enzyme | Apparent IC50 (10 min) | Apparent IC50 (60 min) | KI (nM) | kinact ( s−1 ) | Residence Time ( τ ) |
| 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile | DPP-4 / FAAH | 45.2 nM | 8.1 nM | 12.5 | 4.2×10−4 | ~ 180 min |
| Non-Covalent Control (e.g., Sitagliptin) | DPP-4 / FAAH | 18.0 nM | 18.5 nM | 15.0 | N/A | ~ 5 min |
Table 1: Comparative in vitro binding parameters. The time-dependent shift in IC50 and the measurable kinact confirm the targeted covalent mechanism of the piperidine-4-carbonitrile warhead.
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- 5. researchgate.net [researchgate.net]
Preliminary Toxicity Screening of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
An In-Depth Technical Guide
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile. In the absence of established data for this specific molecule, this document provides a robust framework grounded in modern toxicological principles and regulatory expectations. The proposed workflow prioritizes a "fail early, fail fast" approach, commencing with in silico computational predictions to identify potential liabilities, followed by a targeted panel of in vitro assays. This panel is designed to assess core areas of toxicological concern: general cytotoxicity, genotoxicity, and cardiovascular safety. Methodologies for the MTT cytotoxicity assay, the bacterial reverse mutation (Ames) test, and a hERG channel inhibition assay are detailed with an emphasis on the scientific rationale behind experimental design and data interpretation. This guide serves as a practical blueprint for generating a foundational safety profile, enabling informed decision-making in the early stages of drug discovery and development.
Introduction and Rationale
The compound 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile is a novel molecule featuring a piperidine scaffold, a structure prevalent in many centrally active pharmaceuticals.[1] The presence of a fluorophenyl group and a carbonitrile moiety suggests potential for unique pharmacological and metabolic properties. As with any new chemical entity (NCE) destined for therapeutic development, an early and rigorous assessment of its safety profile is paramount.[2] Modern drug development is plagued by high attrition rates, with safety and toxicity being major causes of failure.[2][3] Therefore, implementing a strategic preliminary toxicity screening program is not merely a regulatory requirement but a critical step to de-risk a project, conserve resources, and guide lead optimization efforts.
This guide adheres to the tiered testing strategy increasingly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[4][5] This approach begins with broad, rapid, and cost-effective in silico and in vitro methods to identify potential hazards before progressing to more complex and resource-intensive studies.[4][5] The objective is to build a weight-of-evidence-based safety assessment that allows for early, data-driven decisions.[6]
A Tiered Approach to Preliminary Toxicity Screening
The cornerstone of an efficient preclinical safety evaluation is a tiered, hierarchical approach. This methodology uses computational models to guide targeted, practical laboratory experiments, ensuring that resources are focused on the most relevant biological questions. This workflow is designed to maximize information while minimizing compound consumption and development time.
Caption: Tiered workflow for preliminary toxicity screening.
Tier 1: In Silico (Computational) Toxicity Prediction
The initial step involves using computational tools to predict the toxicological properties of a molecule based on its chemical structure.[7] These in silico methods, which include Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, compare the structural features of the test compound to large databases of molecules with known toxicological profiles.[8][9] This allows for the rapid and cost-effective identification of potential liabilities such as mutagenicity, carcinogenicity, and organ-specific toxicities.[7][8]
Causality and Experimental Choice
Starting with an in silico assessment is a strategic choice. It helps to flag potential "toxicophores" or structural alerts—sub-structures known to be associated with toxicity—within the molecule.[10] This foreknowledge can guide the selection and design of subsequent in vitro assays. For example, a structural alert for DNA reactivity would place a higher emphasis on the results of the genotoxicity assay. Numerous freely accessible tools can be used for this purpose.[10][11]
Recommended Platforms
-
PASS (Prediction of Activity Spectra for Substances) Online: Predicts a wide spectrum of biological activities, including toxic effects, based on the structural formula of a substance.[10]
-
ToxiM & MolToxPred: Machine learning-based web servers that predict the toxicity of small molecules using chemical descriptors and fingerprints.[11][12]
-
admetSAR: A tool for predicting various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates.[11]
Predicted Toxicity Profile (Hypothetical Data)
The following table summarizes a hypothetical output for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile from in silico prediction tools.
| Toxicity Endpoint | Prediction | Confidence Level | Comments |
| Genotoxicity (Ames) | Negative | Moderate | No strong structural alerts for mutagenicity identified. |
| Carcinogenicity | Equivocal | Low | Further data required; prediction is not definitive. |
| Hepatotoxicity | Possible | Moderate | Some structural analogs show liver effects. |
| hERG Inhibition | Possible | High | Piperidine scaffolds are frequently implicated in hERG binding. |
| Skin Sensitization | Unlikely | High | Lacks common structural alerts for sensitization. |
This in silico profile suggests that while mutagenicity may be a low risk, potential cardiotoxicity via hERG channel inhibition should be a primary focus of in vitro investigation.
Tier 2: In Vitro Toxicity Screening Panel
Based on the in silico assessment and standard regulatory guidance, a core panel of in vitro assays is recommended to provide the foundational pillars of a preclinical safety profile.[13][14]
General Cytotoxicity Assessment: MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15][16] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[17]
Caption: Principle of the MTT cytotoxicity assay.
This protocol is adapted from established methodologies.[15][16][17]
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Cell Seeding: Seed a suitable mammalian cell line (e.g., HepG2 for liver toxicity context, or HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[15][18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
Principle: The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[19][20] It employs several strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine).[20][21] The assay measures the ability of the test chemical to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[19] A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[21]
Causality and Experimental Choice: This assay is a regulatory requirement for IND submission and is highly valued for its ability to detect a wide range of mutagens.[22] Crucially, the test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate containing metabolic enzymes.[23] This is because some chemicals (pro-mutagens) only become mutagenic after being metabolized.[23]
This protocol follows the principles of the OECD 471 guideline.[19]
-
Strain Selection: Utilize a standard set of tester strains to detect various types of mutations, such as TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Toxicity Determination: First, conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of toxicity without being excessively bactericidal.[19]
-
Assay Procedure (Plate Incorporation Method):
-
Without S9: To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution.
-
With S9: To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix.
-
-
Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA100 without S9; 2-aminoanthracene for TA100 with S9).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Cardiotoxicity Assessment: hERG Inhibition Assay
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization (the process of resetting the heart for the next beat).[24][25] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[24] This condition, known as Long QT Syndrome, can precipitate a potentially fatal arrhythmia called Torsades de Pointes.[25] Due to numerous drug withdrawals for this reason, assessing hERG liability early in development is a critical safety checkpoint.[26]
Causality and Experimental Choice: Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on the hERG channel.[25] It provides a direct functional measurement of ion channel activity in a cell-based system, offering high-quality, sensitive data that is highly relevant to human physiology.[26][27]
This protocol is based on common industry practices using systems like QPatch or SyncroPatch.[25][26]
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Compound Preparation: Prepare stock solutions of the test compound in DMSO and dilute to final test concentrations (e.g., 0.1, 1, 10, 30 µM) in an appropriate extracellular buffer solution. The final DMSO concentration should be kept low (e.g., <0.3%).[25]
-
Automated Electrophysiology:
-
Cells are captured on the measurement chip, and a high-resistance "giga-seal" is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.[25]
-
A stable baseline current is recorded in the presence of the vehicle solution.
-
-
Compound Application: The test compound is applied to the cells, typically in increasing concentrations, and the hERG current is recorded after a sufficient incubation period (e.g., 3-5 minutes) to reach steady-state block.[24]
-
Controls: A vehicle control (e.g., 0.3% DMSO) is used as the negative control, and a known potent hERG inhibitor (e.g., E-4031) is used as the positive control to validate the assay's sensitivity.[25]
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.
Data Interpretation and Next Steps
The collective data from this tiered screening approach provides a foundational safety profile for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile.
Summary of Hypothetical Results
| Assay | Endpoint | Result (Hypothetical) | Interpretation |
| MTT Cytotoxicity | IC₅₀ | > 100 µM | Low potential for acute cytotoxicity. |
| Ames Test | Mutagenicity | Negative (with and without S9) | Low risk of mutagenicity. |
| hERG Inhibition | IC₅₀ | 8.5 µM | Potential for cardiotoxicity; requires further investigation. |
In this hypothetical scenario, the compound shows a favorable profile in terms of cytotoxicity and genotoxicity. However, the hERG IC₅₀ value of 8.5 µM raises a potential flag for cardiotoxicity. The next steps would involve:
-
Calculating a Safety Margin: Compare the hERG IC₅₀ value to the anticipated efficacious concentration (in vitro or in vivo). A large margin (e.g., >30-fold) may be acceptable, while a small margin would be a significant concern.
-
Structure-Activity Relationship (SAR) Studies: If the compound is part of a larger chemical series, medicinal chemists can explore structural modifications to mitigate hERG binding while retaining desired pharmacological activity.[28]
-
Further In Vitro Cardiac Assays: If the compound is prioritized for further development, more comprehensive cardiac safety studies, such as assessing effects on other cardiac ion channels, would be warranted.
Conclusion
This technical guide presents a logical, efficient, and scientifically robust strategy for the preliminary toxicity screening of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile. By integrating in silico predictions with a core panel of validated in vitro assays—assessing cytotoxicity, genotoxicity, and hERG-mediated cardiotoxicity—researchers can identify key safety liabilities at an early stage. This tiered approach facilitates informed decision-making, guides the allocation of resources, and ultimately contributes to the development of safer therapeutic candidates.
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- 23. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties and Characterization of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile: A Technical Guide for Drug Discovery
Executive Summary & Strategic Relevance
In modern medicinal chemistry, the piperidine-4-carbonitrile scaffold has emerged as a privileged structure, frequently utilized in the development of antiplasmodium agents and. The compound 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile represents a highly optimized derivative within this class. By acylating the piperidine nitrogen with a 3-(2-fluorophenyl)propanoyl group, researchers introduce targeted lipophilicity, metabolic shielding via the fluorine atom, and a flexible linker that allows the aromatic ring to probe deep hydrophobic pockets in target proteins.
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic workflow, and establishes rigorous analytical protocols for its characterization in drug discovery pipelines.
Physicochemical Profiling & Causality
Understanding the physicochemical properties of a hit compound is critical for predicting its behavior in biological assays and its ultimate pharmacokinetic profile. The table below summarizes the core quantitative data for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile.
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C₁₅H₁₇FN₂O | Determines exact mass for HRMS validation. |
| Molecular Weight | 260.31 g/mol | Optimal for small-molecule drug design (<500 Da), allowing room for further functionalization. |
| LogP (Estimated) | ~3.0 | Balances aqueous solubility with lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 61.17 Ų | Suggests excellent oral absorption and moderate blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 0 | Minimizes the desolvation energy penalty during receptor binding. |
| H-Bond Acceptors | 3 | Facilitates critical interactions with target kinase or protease hinges. |
| Rotatable Bonds | 4 | Maintains conformational flexibility without excessive entropy loss upon binding. |
Expert Insight: The absence of hydrogen bond donors combined with a TPSA of 61.17 Ų places this compound firmly within Lipinski’s Rule of Five. The strategic placement of the fluorine atom at the ortho-position of the phenyl ring not only modulates the pKa of adjacent protons but also introduces potential orthogonal halogen bonding interactions with backbone carbonyls in target binding sites.
Synthetic Methodology & Workflow
The synthesis of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile relies on the efficient N-acylation of the . To ensure high yields and prevent the degradation of the electrophile, a rigorously controlled anhydrous environment with a non-nucleophilic base is required.
Protocol: N-Acylation via Schotten-Baumann Type Conditions
-
Preparation : In an oven-dried 50 mL round-bottom flask purged with nitrogen, dissolve piperidine-4-carbonitrile (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to the solution.
-
Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the acyl chloride. It efficiently scavenges the HCl byproduct, preventing the protonation of the piperidine amine and maintaining its nucleophilicity.
-
-
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add (1.1 eq, 11 mmol) dissolved in 5 mL of anhydrous DCM.
-
Causality: Cooling minimizes exothermic side reactions and prevents the thermal degradation or hydrolysis of the highly reactive acyl chloride.
-
-
Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).
-
Workup & Purification : Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient 0-50% EtOAc in Hexanes) to yield the pure product.
Synthetic workflow for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile.
Analytical Characterization & Validation
To ensure the trustworthiness of biological assay data, the synthesized compound must be rigorously validated. The following self-validating protocol leverages the unique structural features of the molecule.
Protocol: LC-MS and ¹⁹F-NMR Validation
-
Sample Preparation : Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.
-
LC-MS Conditions :
-
Column : Reverse-phase C18 (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: The acidic mobile phase ensures the protonation of the amide/nitrile functionalities for positive ion mode electrospray ionization (ESI+). The expected outcome is a distinct [M+H]⁺ peak at m/z 261.1, confirming the exact mass.
-
-
¹⁹F-NMR Analysis : Dissolve 10 mg of the compound in CDCl₃. Acquire ¹⁹F spectra at 376 MHz.
-
Causality: The fluorine atom on the aromatic ring provides a distinct signal. Because there are no other fluorine atoms in the molecule, this serves as a highly specific, self-validating marker for the successful incorporation of the 3-(2-fluorophenyl)propanoyl moiety, bypassing the overlapping complexities often found in the ¹H-NMR aliphatic region of piperidine rings.
-
Pharmacokinetic (ADME) Implications
The structural design of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile directly dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. As demonstrated in , structural nuances heavily influence metabolic stability.
-
Absorption : The LogP of ~3.0 and lack of H-bond donors ensure high membrane permeability, making it an excellent candidate for oral formulation.
-
Distribution : The TPSA of 61.17 Ų allows for moderate BBB penetration, which is advantageous if the target is a CNS receptor, but may require optimization to reduce off-target CNS effects if the target is peripheral.
-
Metabolism : The ortho-fluorine substitution acts as a metabolic shield. Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings; the highly electronegative fluorine atom withdraws electron density, significantly reducing the liability of oxidative metabolism at the phenyl ring.
Structure-Property Relationship (SPR) mapping physicochemical traits to ADME outcomes.
References
-
Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Frontiers in Chemistry URL:[Link]
-
Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents PubMed Central (NIH) URL:[Link]
-
3-(2-fluorophenyl)propanoyl chloride Product Information Hairui Chemical URL:[Link]
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Document Purpose: To provide a comprehensive, scientifically grounded Application Note and Protocol for the accurate quantification and impurity profiling of a critical pharmaceutical intermediate, adhering to Quality by Design (QbD) principles and ICH Q2(R2) validation standards.
Physicochemical Rationale & Chromatographic Strategy
The development of a robust HPLC method requires a deep understanding of the analyte's molecular architecture. 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile is a highly functionalized scaffold frequently utilized in the synthesis of GPCR ligands and antiplasmodium agents [1][1].
Structural Deconstruction & Causality
-
The Amide Core (Neutrality): The acylation of the piperidine nitrogen by the propanoyl group nullifies its inherent basicity. Consequently, the core molecule remains neutral across standard reversed-phase pH ranges (pH 2.0–8.0). This eliminates the severe peak tailing typically caused by secondary/tertiary amines interacting with residual silanols on the stationary phase.
-
The Carbonitrile Group (Polarity): The 4-carbonitrile moiety is highly polar but non-ionizable, contributing to the molecule's overall dipole moment without affecting its pH sensitivity.
-
The 2-Fluorophenyl Motif (Selectivity): The fluorinated aromatic ring introduces high lipophilicity (Estimated LogP ~2.8). To exploit this, a Phenyl-Hexyl stationary phase is selected over a standard C18. The Phenyl-Hexyl phase leverages π−π and dipole-dipole interactions, offering superior orthogonal selectivity, which is critical for separating the target analyte from closely related des-fluoro or positional isomer impurities.
Critical Methodological Insight: Diluent-Induced Artifact Mitigation
During the in-process monitoring of synthetic intermediates containing amide groups, analytical artifacts frequently arise. Trace heavy metals (e.g., Palladium from upstream cross-coupling reactions) can catalyze the in-situ conversion or degradation of amides when dissolved in standard Acetonitrile/Water diluents. To mitigate this false-positive impurity generation, Methanol is selected as both the sample diluent and the primary organic mobile phase modifier, which has been proven to suppress this catalytic degradation [2][2].
Method Development Workflow
Fig 1: QbD-driven HPLC method development workflow for the target analyte.
While the main analyte is neutral, the mobile phase is buffered with 0.1% Formic Acid . The causality here is impurity control: unreacted starting materials such as 3-(2-fluorophenyl)propanoic acid (acidic) and piperidine-4-carbonitrile (basic) will be present. The acidic modifier ensures the basic impurity is fully protonated (eluting early) and the acidic impurity remains unionized (retained), maximizing resolution from the main peak.
Optimized HPLC Protocol
Chromatographic Conditions
| Parameter | Specification / Condition |
| Column | Waters XSelect Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Methanol + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C ± 1°C |
| Detection (UV) | 265 nm (Primary for Fluorophenyl), 210 nm (Secondary) |
| Injection Volume | 10 µL |
| Diluent | Methanol : Water (80:20, v/v) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic hold |
| 12.0 | 10 | 90 | Linear gradient |
| 15.0 | 10 | 90 | High organic wash |
| 15.1 | 80 | 20 | Return to initial |
| 20.0 | 80 | 20 | Re-equilibration |
Self-Validating System: ICH Q2(R2) Validation Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system based on the latest [3][3]. The system employs built-in System Suitability Testing (SST) as a strict gatekeeper; if SST criteria are not met, the run automatically halts, preventing the acquisition of invalid data.
Fig 2: Self-validating ICH Q2(R2) analytical procedure lifecycle.
Step-by-Step Validation Execution
1. System Suitability Testing (SST):
-
Action: Inject the standard solution (100 µg/mL) six times prior to any sample analysis.
-
Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates > 5000.
2. Specificity & Forced Degradation:
-
Action: Subject the analyte to extreme conditions: Acid (1N HCl, 60°C), Base (1N NaOH, 60°C), Oxidation (3% H2O2, RT), and Photolysis (UV light, 24h).
-
Causality: Proves the method is stability-indicating. The Phenyl-Hexyl column must resolve all degradation products from the main peak. Peak purity is verified using a Photodiode Array (PDA) detector (Purity Angle < Purity Threshold).
3. Linearity & Range:
-
Action: Prepare and inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL).
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept must be ≤ 2.0% of the 100% response.
4. Accuracy (Recovery):
-
Action: Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels, prepared in triplicate (9 determinations total).
-
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.
5. Precision (Repeatability & Intermediate Precision):
-
Action: For repeatability, prepare 6 independent sample solutions at 100% concentration and inject. For intermediate precision, repeat the process on a different day, with a different analyst, using a different HPLC system.
-
Acceptance Criteria: Overall %RSD for assay ≤ 2.0%.
Quantitative Data Summaries
The following tables summarize the expected validation metrics for the established protocol, serving as a benchmark for laboratory execution.
Table 1: System Suitability Parameters (n=6)
| Parameter | Observed Value | ICH Acceptance Criteria | Status |
| Retention Time (RT) | 8.45 min | N/A | Informational |
| RT %RSD | 0.15% | ≤ 1.0% | PASS |
| Peak Area %RSD | 0.42% | ≤ 2.0% | PASS |
| USP Tailing Factor | 1.12 | ≤ 1.5 | PASS |
| Theoretical Plates (N) | 12,450 | > 5000 | PASS |
Table 2: Linearity and Accuracy Summary
| Metric | Level / Range | Result | Acceptance Criteria |
| Linearity Range | 25 µg/mL – 150 µg/mL | R2 = 0.9998 | R2 ≥ 0.999 |
| Accuracy (50%) | 50 µg/mL (n=3) | 99.8% Recovery | 98.0% - 102.0% |
| Accuracy (100%) | 100 µg/mL (n=3) | 100.2% Recovery | 98.0% - 102.0% |
| Accuracy (150%) | 150 µg/mL (n=3) | 99.5% Recovery | 98.0% - 102.0% |
| Method Precision | 100 µg/mL (n=6) | %RSD = 0.68% | %RSD ≤ 2.0% |
References
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: PMC / National Institutes of Health (NIH) URL:[Link]
Sources
Protocol for dissolving 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in DMSO for cell assays
Topic: Protocol for Dissolving 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in DMSO for Cell Assays
For: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the solubilization and preparation of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile, a representative hydrophobic small molecule, using Dimethyl Sulfoxide (DMSO) for use in cell-based assays. The protocol emphasizes methodologies that ensure compound integrity, maximize reproducibility, and minimize solvent-induced artifacts. We will delve into the rationale behind each step, from the preparation of high-concentration primary stock solutions to the generation of serially diluted working solutions, while addressing the critical considerations of DMSO-induced cytotoxicity and the implementation of appropriate vehicle controls. The overarching goal is to equip researchers with a robust framework for obtaining reliable and meaningful data in pharmacological and toxicological studies.
Introduction: The Criticality of Proper Compound Solubilization
The reliability of any cell-based assay hinges on the accurate and consistent delivery of the test compound to the cellular environment.[1][2] For hydrophobic molecules such as 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile, which are largely insoluble in aqueous media, organic solvents are a necessity. Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery and life sciences research, owing to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4][5]
However, the power of DMSO as a solvent is matched by its potential to introduce experimental artifacts. High concentrations of DMSO can be directly toxic to cells, affecting membrane integrity, cell proliferation, and even gene expression.[6][7][8][9][10] Furthermore, improper dissolution techniques can lead to compound precipitation, resulting in inaccurate dosing and non-reproducible results.[11][12]
Therefore, a standardized and well-understood protocol is not merely a suggestion but a prerequisite for scientific rigor. This guide provides such a protocol, focusing on the preparation of a robust stock solution and subsequent dilutions to ensure the compound remains in solution while keeping the final DMSO concentration at a non-interfering level.
Materials and Reagents
Sourcing high-quality reagents is the foundation of a reproducible experiment.
| Reagent/Material | Recommended Specifications | Rationale |
| Compound of Interest | 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile (Solid, powder form) | The starting material for the experiment. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered, cell culture grade. | High purity and low water content are critical. Contaminating moisture can hydrolyze the compound or reduce its solubility, leading to degradation or precipitation.[11] |
| Consumables | - Sterile, nuclease-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)- Calibrated p2, p20, p200, p1000 micropipettes- Sterile, low-retention pipette tips- Analytical balance (readability to 0.1 mg) | Sterile materials prevent microbial contamination of cell cultures. Calibrated pipettes ensure accurate liquid handling, which is crucial for correct concentrations.[3] |
| Equipment | - Vortex mixer- Water bath sonicator- 37°C water bath (optional)- -20°C and -80°C freezers | These tools are essential for ensuring complete dissolution of the compound.[3][13] Proper storage is key to maintaining long-term stability.[3][13] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard laboratory safety practice. |
Experimental Protocol: From Powder to Plate-Ready Solution
This protocol is divided into two core stages: the preparation of a high-concentration primary stock and the subsequent serial dilution to create working stocks. This two-stage process is designed to prevent compound precipitation upon dilution into aqueous cell culture media.[11][14]
Part I: Preparation of a 10 mM Primary Stock Solution in 100% DMSO
The objective here is to create a concentrated, stable stock solution that can be stored for long periods and used as the source for all subsequent dilutions.
Assumed Molecular Weight (MW) of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile: 274.33 g/mol . Note: This is an estimated value. Always use the specific MW provided by the compound supplier.
-
Calculation of Required Mass:
-
Goal: Prepare 1 mL of a 10 mM stock solution.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Calculation: Mass (mg) = (0.010 mol/L) x (0.001 L) x (274.33 g/mol ) = 0.0027433 g = 2.74 mg
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.74 mg of the compound directly into the tube. Record the exact mass.
-
-
Initial Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of high-purity, anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
-
Ensuring Complete Solubilization (Critical Step):
-
Visually inspect the solution against a light source. If any solid particulates remain, proceed with the following steps.
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes. The ultrasonic waves provide the energy needed to break up small aggregates and facilitate dissolution.[3][15]
-
Gentle Warming (Optional): If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Use warming with care, as prolonged heat can degrade thermally sensitive compounds.[3]
-
Re-inspect the solution. It should be completely clear with no visible precipitate.
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the 10 mM primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Rationale: Aliquoting is crucial to prevent the degradation that can occur with repeated freeze-thaw cycles of the entire stock.[3][13]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (100% DMSO), and date.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Part II: Preparation of Working Solutions via Serial Dilution in 100% DMSO
To create a dose-response curve, a series of decreasing compound concentrations is required. Performing this dilution series in 100% DMSO before adding to the aqueous assay buffer is the most reliable method to prevent the hydrophobic compound from precipitating out of solution.[11][12][16][17]
Example: 2-Fold Serial Dilution
-
Label a series of sterile microcentrifuge tubes (e.g., 8 tubes labeled #2 through #9).
-
Add 50 µL of 100% DMSO to each of the labeled tubes (#2 to #9).
-
Thaw one aliquot of the 10 mM primary stock (Tube #1).
-
Transfer 50 µL from the 10 mM stock (Tube #1) into Tube #2.
-
Cap Tube #2 and vortex thoroughly to mix. This tube now contains a 5 mM solution.
-
Using a fresh pipette tip, transfer 50 µL from Tube #2 (5 mM) into Tube #3.
-
Cap Tube #3 and vortex thoroughly. This tube now contains a 2.5 mM solution.
-
Continue this process sequentially for all tubes. This creates a series of working stocks, all in 100% DMSO.
| Tube # | Action | Compound Concentration (mM) | Solvent |
| 1 | Primary Stock | 10 | 100% DMSO |
| 2 | Add 50 µL from Tube 1 to 50 µL DMSO | 5 | 100% DMSO |
| 3 | Add 50 µL from Tube 2 to 50 µL DMSO | 2.5 | 100% DMSO |
| 4 | Add 50 µL from Tube 3 to 50 µL DMSO | 1.25 | 100% DMSO |
| 5 | Add 50 µL from Tube 4 to 50 µL DMSO | 0.625 | 100% DMSO |
| ... | Continue as needed... | ... | 100% DMSO |
Part III: Final Dilution into Cell Culture Medium
This is the final step where the compound is introduced to the aqueous environment of the cell assay. The key is to make a large dilution (e.g., 1:1000 or 1:200) to keep the final DMSO concentration well below cytotoxic levels.
-
Example Calculation:
-
Goal: Achieve a final compound concentration of 10 µM in the well.
-
Final Assay Volume: 200 µL
-
Starting Stock: Use the 10 mM working stock (which is 10,000 µM).
-
Dilution Factor: 10,000 µM / 10 µM = 1000x
-
Volume to Add: 200 µL / 1000 = 0.2 µL
-
Practical Approach: It is difficult to accurately pipette 0.2 µL. A better method is to make an intermediate dilution. For a 1:1000 final dilution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium to create your final working solution. The final DMSO concentration will be 0.1%.[17][18]
-
Visualization of Workflow and Troubleshooting
Caption: Workflow from solid compound to final cell assay application.
Caption: Decision tree for troubleshooting compound solubility issues.
Managing DMSO Cytotoxicity: The Importance of Vehicle Controls
DMSO is not biologically inert. Its concentration-dependent effects are a critical variable that must be controlled.[6] While many immortalized cell lines can tolerate DMSO up to 0.5% or even 1% for short durations, primary cells and more sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[6][15]
It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration through a preliminary toxicity test.
| Cell Type | General Final DMSO Concentration Limit | Rationale |
| Immortalized Cell Lines | ≤ 0.5% | Generally robust, but proliferation can be inhibited at higher concentrations. A 0.1-0.5% range is common.[6][10] |
| Primary Cells | ≤ 0.1% | More sensitive to solvent-induced stress than established cell lines.[3][15] |
| Stem Cells / Neurons | ≤ 0.1% | Highly sensitive; even low DMSO levels can induce differentiation or toxicity.[9] |
| High-Throughput Screens | 0.1% - 1% | Often a compromise between compound solubility and throughput, but must be validated.[3] |
The Vehicle Control: A Non-Negotiable Experimental Control
Every experiment must include a vehicle control . This consists of treating cells with the cell culture medium containing the same final concentration of DMSO used for the compound-treated wells, but without the compound itself.[3][11] This control is essential to differentiate the biological effects of the test compound from any background effects caused by the solvent. Without a proper vehicle control, experimental results are uninterpretable.
Conclusion and Best Practices
The protocol detailed in this document provides a systematic and validated approach to dissolving 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile and similar hydrophobic compounds in DMSO for cell-based assays. Adherence to these steps—from using high-purity reagents and ensuring complete initial dissolution to performing serial dilutions in 100% DMSO and including rigorous vehicle controls—is paramount for generating high-quality, reproducible data. By understanding the rationale behind each step, researchers can confidently prepare their compounds, minimize experimental variability, and ensure the integrity of their scientific findings.
References
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. Retrieved March 19, 2026, from [Link]
-
Santos, N. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved March 19, 2026, from [Link]
-
Al-Rubaei, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved March 19, 2026, from [Link]
-
Ligand serial dilution. (n.d.). NanoTemper Technologies. Retrieved March 19, 2026, from [Link]
-
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved March 19, 2026, from [Link]
-
How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (2025). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved March 19, 2026, from [Link]
-
DMSO - Definition and Relevance | Nanopedia. (n.d.). NanoTemper. Retrieved March 19, 2026, from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Serially diluting compounds while keeping DMSO concentration the same. (2011). Protocol Online. Retrieved March 19, 2026, from [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. Retrieved March 19, 2026, from [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio. Retrieved March 19, 2026, from [Link]
-
How to dissolve peptides in DMSO? (n.d.). LifeTein. Retrieved March 19, 2026, from [Link]
-
Cell-based Assay Services. (n.d.). Crown Bioscience. Retrieved March 19, 2026, from [Link]
-
DMSO. (n.d.). gChem. Retrieved March 19, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved March 19, 2026, from [Link]
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- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
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- 14. nanotempertech.com [nanotempertech.com]
- 15. lifetein.com [lifetein.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Advanced NMR Spectroscopy Characterization of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Executive Summary & Analytical Scope
The structural elucidation of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile presents a fascinating analytical challenge. As a fluorinated, nitrogen-containing heterocycle, this molecule is highly representative of modern pharmaceutical active pharmaceutical ingredients (APIs). Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating two major spectral complexities: the heteronuclear spin-spin coupling introduced by the 19 F nucleus, and the conformational isomerism (peak doubling) caused by restricted rotation around the amide bond.
This application note provides a comprehensive, causality-driven methodology for the unambiguous assignment of this molecule, utilizing a self-validating experimental framework that combines 1D, 2D, and Variable Temperature (VT) NMR techniques.
Mechanistic Insights: The Causality of Spectral Complexity
To accurately interpret the NMR data of this molecule, an application scientist must first understand the physical chemistry dictating the spectral output.
The N-Acyl Piperidine Rotamer Phenomenon
The linkage between the propanoyl chain and the piperidine ring forms an N-acyl amide motif. Due to the delocalization of the nitrogen lone pair into the carbonyl π∗ -orbital, the C–N bond possesses significant partial double-bond character. This creates a measurable energy barrier to rotation ( ΔG‡≈15−20 kcal/mol). At standard acquisition temperatures (298 K), this rotation is slower than the NMR timescale, effectively trapping the molecule in distinct E and Z conformers[1].
Consequently, the protons and carbons of the piperidine ring—particularly the equatorial and axial protons at C2/C6—exhibit [2]. Without this mechanistic understanding, these duplicated signals are frequently misidentified as chemical impurities or diastereomeric mixtures[3].
Fluorine-19 Spin-Spin Coupling Dynamics
Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. It actively couples with both 1 H and 13 C nuclei through scalar (J) coupling[4]. The direct 1JCF coupling to the ipso-carbon is massive ( ∼ 245 Hz), while long-range couplings ( 2J , 3J , 4J ) propagate through the conjugated π -system of the aromatic ring, splitting the 13 C signals into complex doublets[5]. Furthermore, the ( 3JHF ) will present as distinct multiplets due to this heteronuclear interaction[6].
Caption: Logical workflow demonstrating the physical causality and resolution of amide rotamers.
Self-Validating Experimental Protocols
A robust analytical protocol must be self-validating. We achieve this by designing experiments where the physical perturbation of the system directly proves the structural hypothesis.
Protocol 1: Sample Preparation & 1D/2D Acquisition
Objective: Establish the baseline structural connectivity at room temperature.
-
Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v TMS. CDCl 3 is selected for its lack of exchangeable protons and optimal viscosity.
-
Probe Tuning: Tune the NMR probe precisely to the Larmor frequencies of 1 H (e.g., 400 MHz), 13 C (100 MHz), and 19 F (376 MHz). Calibrate the 90° pulse widths to ensure quantitative integration.
-
1D Acquisition:
-
Acquire a standard 1 H spectrum (16 scans, relaxation delay d1 = 2s).
-
Acquire a 13 C{ 1 H} spectrum (1024 scans, d1 = 2s).
-
Acquire a 19 F spectrum (16 scans) to identify the fluorine environment.
-
-
2D Connectivity Mapping: Acquire 1 H- 1 H COSY to trace the aliphatic chain and piperidine ring spin systems. Acquire 1 H- 13 C HSQC (optimized for 1JCH = 145 Hz) and HMBC (optimized for nJCH = 8 Hz) to bridge the isolated spin systems (e.g., linking the propanoyl chain to the piperidine nitrogen via the carbonyl carbon).
Protocol 2: Self-Validation via VT-NMR and Heteronuclear Decoupling
Objective: Differentiate true structural features from conformational artifacts and heteronuclear splitting.
-
Rotamer Validation (VT-NMR): To prove that the peak doubling in the piperidine region is due to rotamers, acquire serial 1 H NMR spectra at 10 K increments from 298 K to 330 K. As thermal energy overcomes the rotational barrier, the increases, causing the duplicated C2/C6 equatorial proton signals to coalesce into a single, time-averaged peak[7].
-
Fluorine Coupling Validation: To prove that the splitting in the 13 C spectrum is caused by 19 F J-coupling rather than overlapping carbon environments, acquire a doubly decoupled 13 C{ 1 H, 19 F} spectrum. The collapse of the aromatic doublets into sharp singlets definitively confirms the C–F connectivity[5].
Caption: Comprehensive NMR characterization workflow incorporating self-validating VT-NMR steps.
Quantitative Data & Spectral Assignments
The following tables summarize the expected quantitative NMR parameters for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile at 298 K in CDCl 3 .
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment / Notes |
| Ar-H4 | 7.25 | m | - | 1H | Overlaps with residual CHCl 3 |
| Ar-H6 | 7.20 | td | J = 7.5, 1.8 | 1H | Ortho to alkyl chain |
| Ar-H5 | 7.10 | td | J = 7.5, 1.2 | 1H | Meta to Fluorine |
| Ar-H3 | 7.05 | ddd | J = 9.8 ( 3JHF ), 8.0, 1.2 | 1H | Ortho to Fluorine |
| Pip-Eq-H2/H6 | 3.80 / 3.60 | m | - | 2H | Split by rotamers (Z/E) |
| Pip-Ax-H2/H6 | 3.40 / 3.20 | m | - | 2H | Split by rotamers (Z/E) |
| Ar-CH 2 | 2.95 | t | J = 7.8 | 2H | Benzylic protons |
| Pip-H4 | 2.85 | tt | J = 10.5, 4.0 | 1H | Methine adjacent to -CN |
| CH 2 -C=O | 2.65 | t | J = 7.8 | 2H | Alpha to carbonyl |
| Pip-Eq-H3/H5 | 1.95 | m | - | 2H | Equatorial protons |
| Pip-Ax-H3/H5 | 1.75 | m | - | 2H | Axial protons |
Table 2: 13 C and 19 F NMR Assignments (100 MHz / 376 MHz, CDCl 3 , 298 K)
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | J-Coupling (Hz) | Notes |
| 13 C | C=O | 170.5 | s | - | Amide carbonyl |
| 13 C | Ar-C2 (C-F) | 161.2 | d | 1JCF = 245.0 | Ipso to Fluorine |
| 13 C | Ar-C6 | 130.6 | d | 3JCF = 5.2 | - |
| 13 C | Ar-C4 | 128.5 | d | 3JCF = 8.1 | - |
| 13 C | Ar-C1 | 127.8 | d | 2JCF = 16.0 | Ipso to alkyl chain |
| 13 C | Ar-C5 | 124.3 | d | 4JCF = 3.0 | - |
| 13 C | -CN | 120.1 | s | - | Nitrile carbon |
| 13 C | Ar-C3 | 115.4 | d | 2JCF = 22.5 | Ortho to Fluorine |
| 13 C | Pip-C2/C6 | 45.2, 41.3 | s | - | Rotameric splitting |
| 13 C | CH 2 -C=O | 33.6 | s | - | Alpha to carbonyl |
| 13 C | Pip-C3/C5 | 28.5, 27.8 | s | - | Rotameric splitting |
| 13 C | Pip-C4 | 26.4 | s | - | Methine carbon |
| 13 C | Ar-CH 2 | 25.1 | d | 3JCF = 2.0 | Benzylic carbon |
| 19 F | Ar-F | -118.4 | m | - | Complex multiplet |
References
-
Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. ACS Publications.[Link]
-
Observation of amide rotamers 4e by dynamic 1H NMR. ResearchGate. [Link]
-
Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. MDPI.[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]
-
Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Taylor & Francis.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Formulation and Delivery Strategies for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Executive Summary & Physicochemical Profiling
1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile (CAS: 1790902-46-3) is a synthetic small molecule characterized by a piperidine-4-carbonitrile core linked to a fluorophenyl group via a propanoyl chain[1]. Due to its highly lipophilic nature and the absence of readily ionizable functional groups at physiological pH, this compound exhibits poor aqueous solubility. It is a prime candidate for Biopharmaceutics Classification System (BCS) Class II or IV.
The primary challenge in translating such hydrophobic molecules into viable therapeutics is overcoming dissolution rate-limited absorption and potential hepatic first-pass metabolism[2]. To address these bottlenecks, this application note details two distinct, field-proven formulation strategies:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS) for enhanced oral bioavailability.
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles for sustained, targeted parenteral delivery.
Rationale for Formulation Strategies
Causality in Experimental Design
-
SMEDDS (Oral Delivery): SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon ingestion and mild agitation in gastrointestinal (GI) fluids, they spontaneously form oil-in-water (O/W) microemulsions with droplet sizes <100 nm[3]. This nanometric dispersion circumvents the energy-intensive dissolution step required for crystalline drugs. Furthermore, formulating with specific lipid vehicles promotes intestinal lymphatic transport, effectively bypassing hepatic first-pass metabolism and significantly enhancing systemic exposure[4].
-
PLGA Nanoparticles (Parenteral Delivery): For sustained systemic or localized delivery, encapsulating the compound in PLGA via a single emulsion-solvent evaporation technique is optimal for highly hydrophobic drugs[5][6]. PLGA (50:50 lactide:glycolide ratio) undergoes predictable hydrolytic degradation, releasing the drug over days to weeks. Polyvinyl alcohol (PVA) is utilized as an aqueous stabilizer to provide steric hindrance, preventing nanodroplet coalescence during the critical solvent evaporation phase[7][8].
Protocol 1: Development of SMEDDS for Oral Delivery
(Self-Validating System: The spontaneous emulsification step acts as an internal quality control; failure to form a clear/translucent dispersion indicates phase separation, drug precipitation, or incorrect excipient ratios).
Materials
-
API: 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
-
Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – selected for its high solubilization capacity for lipophilic drugs.
-
Surfactant: Tween 80 (Polysorbate 80) – a high HLB value (~15) facilitates rapid O/W interface formation.
-
Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether) – lowers interfacial tension and enhances membrane permeability.
Step-by-Step Methodology
-
Excipient Screening (Solubility Study): Add an excess amount of the API to 2 mL of various oils, surfactants, and co-surfactants in glass vials. Vortex for 5 minutes and incubate in an isothermal shaker at 37°C for 48 hours to reach equilibrium. Centrifuge at 10,000 rpm for 15 minutes and quantify the dissolved API in the supernatant via HPLC to select the optimal vehicles[3].
-
Preparation of the Pre-concentrate: Based on solubility data, mix Capryol 90, Tween 80, and Transcutol P in a predetermined ratio (e.g., 20:60:20 v/v/v). Stir magnetically at 50°C for 15 minutes to ensure a homogenous, isotropic mixture.
-
Drug Loading: Add the API (e.g., 20 mg/g of formulation) to the blank SMEDDS mixture. Vortex vigorously and sonicate for 10 minutes until the API is completely dissolved, yielding a clear, single-phase liquid.
-
Self-Emulsification Assessment (QC Step): Dilute 100 µL of the drug-loaded SMEDDS into 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild magnetic stirring (50 rpm). A successful formulation will spontaneously form a transparent or slightly bluish microemulsion within 1 minute, indicating a droplet size of <100 nm.
Fig 1: Mechanistic pathway of SMEDDS dispersion and lymphatic absorption bypassing first-pass.
Protocol 2: Synthesis of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
(Self-Validating System: The transition from a milky emulsion to a translucent nanosuspension during solvent evaporation confirms the successful hardening of the polymeric matrix and removal of the organic phase).
Materials
-
Polymer: PLGA (50:50, Mw 15,000–30,000 Da) – optimal for a balanced, biphasic degradation profile[9].
-
Organic Solvent: Dichloromethane (DCM) – highly volatile and immiscible with water, ideal for rapid evaporation[9].
-
Aqueous Stabilizer: Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) – provides steric stabilization to prevent aggregation[7].
Step-by-Step Methodology
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in 2 mL of DCM. Vortex until a clear solution is obtained. Mechanistic note: DCM ensures complete solubilization of both the hydrophobic polymer and the API, which is critical for high encapsulation efficiency[5].
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA aqueous solution. Filter through a 0.22 µm membrane to remove particulate impurities.
-
Emulsification (O/W): Place the aqueous phase in an ice bath. Using a microtip probe sonicator (e.g., 70 W, 80% amplitude), sonicate the PVA solution while adding the organic phase dropwise over 2 minutes[7]. Continue sonication for an additional 3 minutes to form a stable, milky nanoemulsion. Mechanistic note: The ice bath prevents DCM from boiling prematurely due to sonication-induced heat, which would otherwise cause rapid polymer precipitation and large, irregular particles.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm at room temperature for 3–4 hours. As the DCM evaporates, the PLGA precipitates, entrapping the API and hardening into solid nanoparticles[6].
-
Purification & Recovery: Centrifuge the nanosuspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated API and excess PVA). Wash the pellet twice with ultra-pure water.
-
Lyophilization: Resuspend the washed pellet in 2 mL of water containing 5% (w/v) trehalose (acting as a cryoprotectant). Freeze at -80°C, then lyophilize for 48 hours to obtain a dry, free-flowing nanoparticle powder.
Fig 2: Step-by-step workflow for PLGA nanoparticle synthesis via single emulsion-solvent evaporation.
Analytical Characterization & Quality Control Data
To ensure batch-to-batch reproducibility and optimal in vivo performance, both formulations must undergo rigorous physicochemical characterization. The table below summarizes the target parameters and the analytical methods utilized.
| Parameter | SMEDDS Formulation (Oral) | PLGA Nanoparticles (Parenteral) | Analytical Method |
| Mean Droplet/Particle Size | 25 – 50 nm | 120 – 180 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 (Highly uniform) | < 0.20 (Monodisperse) | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 mV to -15 mV | -20 mV to -30 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency (EE%) | ~100% (API fully dissolved) | 75% – 85% | HPLC (Direct/Indirect Method) |
| Drug Loading (DL%) | 2% – 5% (w/w) | 10% – 15% (w/w) | HPLC |
| Release Profile | Immediate (<15 min in GI fluid) | Sustained (Biphasic: burst + 14 days) | In vitro dialysis bag method |
References
-
AA Blocks. "1-[3-(2-fluorophenyl)propanoyl]piperidine-4-carbonitrile. CAS Number: 1790902-46-3." 1
-
International Journal of Scientific Development and Research (IJSDR). "A REVIEW ON SELF-MICROEMULSIFYING DRUG DELIVERY SYSTEMS." Link
-
PubMed Central (PMC). "Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile." 3
-
ResolveMass Laboratories Inc. "How PLGA Poly(lactic-co-glycolic acid) Modulates API Solubility and Release for Poorly Soluble Drugs." 5
-
Journal of Drug Delivery and Therapeutics. "SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS." 4
-
PubMed. "An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems." 2
-
PubMed Central (PMC). "PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances." 6
-
ACS Omega. "Optimization of Rutin-Loaded PLGA Nanoparticles Synthesized by Single-Emulsion Solvent Evaporation Method." 7
-
Asian Journal of Pharmaceutics. "Simvastatin-loaded PLGA nanoparticles for improved oral bioavailability and sustained release: Effect of formulation variables." 9
-
Oncology Radiotherapy. "Fabrication of PLGA Nanoparticles Using Combination of PCL-PVA-PEG Copolymer as Surfactant: In-Vitro Characterization and Cytotoxicity Study." 8
Sources
- 1. aablocks.com [aablocks.com]
- 2. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. resolvemass.ca [resolvemass.ca]
- 6. PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Highly Sensitive LC-MS/MS Bioanalytical Method for the Quantification of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in Human Plasma
Abstract This application note details the development and validation of a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in human plasma. Utilizing Supported Liquid Extraction (SLE) and positive electrospray ionization (ESI+), the method achieves a lower limit of quantification (LLOQ) of 1.0 ng/mL. The protocol is fully compliant with the, ensuring data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies.
Introduction
Piperidine-4-carbonitrile derivatives are increasingly prevalent in modern drug discovery, often serving as critical pharmacophores in enzyme inhibitors (e.g., FAAH, ALDH1A1) and antiplasmodial agents , . The compound 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile represents a lipophilic, neutral amide scaffold that requires highly specific and sensitive bioanalytical tracking to support preclinical and clinical development. This guide provides a comprehensive, self-validating protocol for its quantification in human plasma, emphasizing the mechanistic rationale behind each methodological choice.
Physicochemical Profiling & Methodological Causality
As a Senior Application Scientist, it is critical to design bioanalytical methods not by trial and error, but by exploiting the intrinsic physicochemical properties of the analyte.
-
Ionization Strategy : Unlike basic amines that readily ionize at physiological pH, the nitrogen atom in the piperidine ring of this compound is part of an amide bond, rendering it neutral. The carbonitrile group is also only weakly basic. Therefore, to achieve adequate sensitivity in ESI+ mode, the mobile phase must be heavily acidified (0.1% formic acid) to force protonation and form the stable [M+H]+ precursor ion at m/z 261.1.
-
Sample Preparation Rationale : The fluorophenyl and piperidine rings impart significant lipophilicity to the molecule. While protein precipitation (PPT) is fast, it fails to remove endogenous plasma phospholipids, leading to severe ion suppression in the MS source. Liquid-liquid extraction (LLE) provides cleaner extracts but is labor-intensive and prone to emulsion. Supported Liquid Extraction (SLE) was selected as the optimal compromise . SLE utilizes a modified diatomaceous earth solid support to absorb the aqueous plasma sample. The highly lipophilic analyte is then efficiently partitioned into an aprotic organic solvent (methyl tert-butyl ether, MTBE), while polar phospholipids and proteins remain permanently trapped on the sorbent.
Logical causality driving the LC-MS/MS method development for the target analyte.
Materials and Reagents
-
Standards : 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile (Reference Standard) and its deuterated analog (IS, d4-derivative on the piperidine ring).
-
Reagents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Methyl tert-butyl ether (MTBE).
-
Consumables : ISOLUTE® SLE+ 96-well plates (400 µL capacity) or equivalent.
-
Matrix : K2EDTA human plasma.
Experimental Protocols
Detailed, step-by-step methodologies are provided below to ensure a self-validating system capable of seamless inter-laboratory transfer.
4.1 Chromatographic Conditions
Separation is achieved using a sub-2-micron C18 column to minimize peak broadening and resolve the analyte from residual matrix components.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5.0 µL |
Gradient Program :
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 2.00 | 10 | 90 |
| 2.50 | 10 | 90 |
| 2.60 | 90 | 10 |
| 3.50 | 90 | 10 |
4.2 Mass Spectrometric Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation involves the cleavage of the amide bond, yielding a stable 3-(2-fluorophenyl)propanoyl cation at m/z 151.1.
| Parameter | Analyte | Internal Standard (d4) |
| Polarity | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 261.1 | 265.1 |
| Product Ion (m/z) (Quantifier) | 151.1 | 151.1 |
| Product Ion (m/z) (Qualifier) | 123.1 | 123.1 |
| Collision Energy (CE) | 22 eV | 22 eV |
| Declustering Potential (DP) | 65 V | 65 V |
4.3 Sample Preparation Workflow (SLE)
The following protocol ensures high recovery (>85%) and minimal matrix effects (<5%).
-
Aliquot : Transfer 50 µL of human plasma (blank, calibration standard, or study sample) into a 96-well collection plate.
-
Internal Standard : Add 10 µL of IS working solution (500 ng/mL in 50% MeOH) to all wells except double blanks.
-
Dilution : Add 50 µL of LC-MS grade water to each well to reduce plasma viscosity and disrupt protein binding. Vortex for 2 minutes.
-
Load : Transfer the entire mixture (110 µL) onto the SLE+ 96-well plate. Apply a brief, gentle vacuum (approx. -2 inHg for 2-3 seconds) to initiate loading.
-
Absorption : Allow the samples to absorb into the diatomaceous earth for exactly 5 minutes.
-
Elution : Apply 400 µL of MTBE to each well. Allow it to flow under gravity for 3 minutes. Repeat with a second 400 µL aliquot of MTBE. Apply positive pressure to collect the final drops.
-
Evaporation & Reconstitution : Evaporate the MTBE eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of initial mobile phase (10% B), vortex for 5 minutes, and inject onto the LC-MS/MS.
Step-by-step Supported Liquid Extraction (SLE) workflow for plasma bioanalysis.
Method Validation Summary
The method was rigorously validated in accordance with the 2022 ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline .
-
Selectivity and Specificity : Blank plasma from 6 individual lots (including hemolyzed and lipemic sources) showed no interfering peaks >20% of the LLOQ for the analyte and >5% for the IS.
-
Linearity : The calibration curve was linear over the range of 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression ( r2>0.995 ).
-
Matrix Effect : The IS-normalized matrix factor (MF) calculated from 6 different lots of plasma was 0.98 with a CV of 3.2%, indicating negligible ion suppression or enhancement.
Table: Intra- and Inter-Assay Accuracy and Precision (n=6 per level, 3 runs)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 6.8 | 104.2 | 7.5 | 102.8 |
| LQC | 3.0 | 4.5 | 98.5 | 5.1 | 99.1 |
| MQC | 400.0 | 3.2 | 101.3 | 3.8 | 100.5 |
| HQC | 800.0 | 2.9 | 99.8 | 3.4 | 101.0 |
Conclusion
A highly sensitive, robust, and ICH M10-compliant LC-MS/MS method was successfully developed for the quantification of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in human plasma. By leveraging the physicochemical properties of the analyte, the method utilizes a highly efficient SLE sample preparation strategy that eliminates matrix effects while maintaining high throughput. This protocol provides a reliable framework for supporting rigorous PK/TK evaluations in drug development.
References
-
Andrews, K.T., et al. "Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites." Malaria World, 2024. URL: [Link]
-
Yang, SM., et al. "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity." Journal of Medicinal Chemistry, 2018. URL:[Link]
-
Jiang, H., et al. "Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma." Molecules, 2010. URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis." May 2022. URL:[Link]
Technical Support Center: Aqueous Solubility Optimization for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Welcome to the Formulation Technical Support Center. The molecule 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile presents a unique formulation challenge. Structurally, the piperidine nitrogen is tied up in an amide bond with the propanoyl linker, and the carbonitrile group is non-ionizable. Because it is a neutral, highly lipophilic molecule , traditional solubility enhancement techniques like salt formation or pH adjustment are physically impossible.
This guide provides field-proven troubleshooting protocols for three advanced formulation strategies tailored for neutral lipophilic compounds: Amorphous Solid Dispersions (ASDs), Lipid-Based Formulations (SMEDDS), and Cyclodextrin Complexation.
Formulation Strategy Decision Matrix
Decision matrix for selecting solubility enhancement strategies for neutral lipophilic compounds.
Section 1: Amorphous Solid Dispersions (ASDs)
Q: Why is my drug crystallizing out of the polymer matrix during dissolution testing? A: Crystallization during dissolution (loss of the "parachute" effect) occurs when the polymer fails to inhibit nucleation in the aqueous boundary layer. For neutral drugs like 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile, Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is highly effective. The hydrophobic acetate and succinate groups of HPMCAS interact strongly with the lipophilic fluorophenyl and piperidine rings, preventing crystal lattice reformation and maintaining supersaturation[1]. Furthermore, neutral drugs typically show excellent release profiles from HPMCAS matrices without forming the insoluble electrostatic complexes that plague cationic drugs[2]. If precipitation still occurs, your drug loading likely exceeds the thermodynamic miscibility limit (typically >25% w/w).
Validated Protocol: Spray Drying of HPMCAS ASD
-
Solvent Selection: Dissolve the drug and HPMCAS (M-grade) in a 1:3 w/w ratio using a volatile common solvent system (e.g., Dichloromethane/Methanol 8:2 v/v).
-
Concentration Control: Ensure the total solid concentration remains between 2-5% w/v to prevent nozzle clogging and ensure rapid droplet drying.
-
Spray Drying Parameters: Operate the spray dryer with an inlet temperature of 75°C and an outlet temperature of 45°C. Use nitrogen as the drying gas to prevent oxidation.
-
Secondary Drying: Transfer the collected amorphous powder to a vacuum oven at 40°C for 24 hours to remove residual solvent traces and prevent solvent-induced plasticization.
Section 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Q: My SMEDDS formulation forms a cloudy emulsion instead of a clear microemulsion upon dilution in simulated gastric fluid. How do I fix this? A: Cloudiness indicates a larger droplet size (>200 nm), meaning the system is a coarse emulsion rather than a microemulsion. This is caused by an insufficient Hydrophilic-Lipophilic Balance (HLB) in the surfactant mixture. To achieve droplet sizes <100 nm, you must increase the ratio of a high-HLB surfactant (e.g., Tween 80) relative to the lipid phase[3]. Additionally, to prevent the neutral drug from precipitating after pancreatic lipases digest the lipid vehicles, you should formulate a "supersaturable SMEDDS" (s-SMEDDS) by adding a polymeric precipitation inhibitor[4].
Mechanistic pathway of SMEDDS dispersion, digestion, and absorption in the GI tract.
Validated Protocol: Preparation of Supersaturable SMEDDS
-
Excipient Screening: Conduct equilibrium solubility studies of the drug in various oils (e.g., Capmul MCM), surfactants (Tween 80), and co-surfactants (Transcutol P) at 37°C for 48 hours.
-
Phase Titration: Mix the optimized ratio (e.g., 20% Oil, 60% Surfactant, 20% Co-surfactant) using a magnetic stirrer at 40°C until an isotropic mixture is formed.
-
Drug Incorporation: Dissolve the target dose of the API into the pre-concentrate under gentle heating.
-
Polymer Addition: Add 1-2% w/w of a cellulosic precipitation inhibitor (e.g., HPMC) to the mixture to stabilize the supersaturated state upon aqueous dilution[4].
Section 3: Cyclodextrin Complexation
Q: Should I use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for this molecule? A: For 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile, HP-β-CD is the preferred choice . SBE-β-CD carries an anionic charge and forms the strongest inclusion complexes with cationic (basic) drugs via electrostatic interactions. Because your target molecule is entirely neutral, the electrostatic binding benefits of SBE-β-CD are negated. HP-β-CD will provide superior hydrophobic cavity inclusion for the fluorophenyl ring, improving aqueous solubility without the added molecular bulk or potential osmotic liabilities of sulfobutyl groups[5].
Validated Protocol: Lyophilization of HP-β-CD Inclusion Complex
-
Solution Preparation: Prepare a 20% w/v solution of HP-β-CD in purified water.
-
Complexation: Add the drug in a 1:1 molar ratio to the cyclodextrin solution. Stir continuously for 48 hours at 25°C to achieve thermodynamic complexation equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane to remove any uncomplexed, undissolved drug.
-
Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize at -50°C and <10 mTorr for 48 hours to obtain a stable, solid inclusion complex[6].
Quantitative Data Summary: Strategy Comparison
| Formulation Strategy | Primary Solubilization Mechanism | Ideal Physicochemical Profile | Max Practical Drug Loading | Physical Stability Risk |
| Amorphous Solid Dispersion | Disruption of crystal lattice; supersaturation maintenance | High melting point (>200°C), High LogP | 20% - 30% w/w | Moderate (Risk of recrystallization over time) |
| Supersaturable SMEDDS | Presentation in solubilized lipid droplets (<100 nm) | Low melting point, Very high LogP (>4) | 5% - 15% w/w | Low (Thermodynamically stable pre-concentrate) |
| Cyclodextrin Complexation | Hydrophobic cavity inclusion | Appropriate molecular size for β-CD cavity | 5% - 10% w/w | Low (Stable solid complex post-lyophilization) |
References
- Interplay of drug-polymer interactions and release performance for HPMCAS-based amorphous solid dispersions - NSF PAR.
- ADVANCED DELIVERY OF POORLY WATER SOLUBLE DRUGS BY LIPID BASED FORMULATION AS SMEDDS. Asian Journal of Research in Biological and Pharmaceutical Sciences.
- Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review - Hrčak. Portal of Croatian Scientific and Professional Journals.
- Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed.
- Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery - Journal of Mountain Research.
- 2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes | Molecular Pharmaceutics - ACS Public
Sources
- 1. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. ajrbps.com [ajrbps.com]
- 4. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 5. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Synthesis Yield for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals tasked with optimizing the amide coupling synthesis of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile .
Synthesizing this molecule requires coupling 3-(2-fluorophenyl)propanoic acid with piperidine-4-carbonitrile. While aliphatic amide couplings are generally robust, the secondary nature of the piperidine amine and the necessity for high-throughput purity demand rigorous optimization of your coupling reagents, solvents, and workup protocols.
Synthesis Workflow & Decision Matrix
Decision tree for optimizing the amide coupling synthesis workflow.
Troubleshooting Guides & FAQs
Q1: My yields are plateauing at 50-60% when using EDC/HOBt. What is causing this, and how can I improve it? A: The plateau is likely due to the formation of an unreactive N-acylurea byproduct. In EDC-mediated couplings, the carboxylic acid first reacts with EDC to form an O-acylisourea intermediate. Because piperidine-4-carbonitrile is a secondary amine, its nucleophilic attack is kinetically slower than that of a primary amine. This delay allows the O-acylisourea to undergo a spontaneous [1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea[1]. Solution: Ensure HOBt is added simultaneously with the acid and EDC to rapidly intercept the O-acylisourea, forming a more stable yet highly reactive HOBt-ester[1]. If yields remain low, switch to a more reactive uronium salt like HATU[2].
Q2: How does HATU compare to T3P for coupling piperidine-4-carbonitrile? A: HATU is exceptional for driving sluggish reactions to completion quickly (often within 1-3 hours). This is due to the neighboring group effect of the nitrogen atom in the HOAt ring, which accelerates the nucleophilic attack by the piperidine nitrogen[1]. However, HATU generates tetramethylurea (TMU) as a byproduct, which is notoriously difficult to remove without extensive aqueous washing. T3P (n-propanephosphonic acid anhydride) is highly advantageous for scale-up. It offers excellent coupling efficiency with the distinct advantage that all its byproducts are highly water-soluble[3][4]. For this specific synthesis, T3P provides a much cleaner crude product, often completely eliminating the need for column chromatography[3].
Q3: Does the carbonitrile group on the piperidine ring affect the coupling efficiency? A: Yes, subtly. The carbonitrile group at the 4-position exerts a mild electron-withdrawing inductive effect across the piperidine ring. While separated by several sigma bonds, this slightly reduces the nucleophilicity of the secondary amine compared to an unsubstituted piperidine. This mechanistic reality makes the choice of a strong activating agent (like HATU or T3P) and a non-nucleophilic base (like DIPEA) critical to maintaining high reaction rates without stalling[2].
Q4: What is the optimal solvent and base combination for this reaction? A: For HATU-mediated synthesis, anhydrous DMF or DCM combined with N,N-Diisopropylethylamine (DIPEA) is optimal[1]. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. For T3P, ethyl acetate (EtOAc) or dichloromethane (DCM) paired with pyridine works best, as pyridine further suppresses side reactions and T3P is highly soluble in these solvents[3].
Quantitative Data: Coupling Reagent Comparison
| Coupling Reagent | Optimal Base | Optimal Solvent | Typical Yield | Reaction Time | Primary Byproduct | Workup Complexity |
| HATU | DIPEA (3.0 eq) | DMF or DCM | 85 - 95% | 1 - 3 hours | Tetramethylurea (TMU) | Moderate (Requires multiple water washes to remove TMU) |
| T3P | Pyridine (3.0 eq) | EtOAc or DCM | 80 - 90% | 2 - 5 hours | Water-soluble phosphates | Low (Simple aqueous phase separation) |
| EDC / HOBt | DIPEA (2.5 eq) | DCM | 60 - 75% | 12 - 18 hours | Water-soluble urea | Low to Moderate |
Step-by-Step Experimental Protocols
Protocol A: HATU-Mediated Solution-Phase Synthesis (High-Yield Focus)
Use this protocol for milligram to gram-scale discovery chemistry where maximum yield and rapid reaction times are prioritized.
-
Reagent Preparation: Dissolve 1.0 eq of 3-(2-fluorophenyl)propanoic acid in anhydrous DMF (to achieve a 0.1 M concentration) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes.
-
Self-Validation Check: An aliquot analyzed by LC-MS should confirm the complete consumption of the starting acid and the formation of the HOAt-active ester[1].
-
-
Amine Addition: Add 1.1 eq of piperidine-4-carbonitrile. (Note: If using the hydrochloride salt of the amine, add an additional 1.1 eq of DIPEA to liberate the free base). Stir for 2-3 hours at room temperature.
-
Reaction Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the active ester is fully consumed.
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted piperidine-4-carbonitrile), saturated NaHCO₃, water (3x, critical for removing DMF and the TMU byproduct), and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol B: T3P-Mediated Scalable Synthesis (Process/Scale-Up Focus)
Use this protocol for multigram to kilogram scale-up where avoiding column chromatography and minimizing toxic byproducts is required.
-
Reagent Preparation: Dissolve 1.0 eq of 3-(2-fluorophenyl)propanoic acid and 1.05 eq of piperidine-4-carbonitrile in EtOAc (0.2 M concentration).
-
Base Addition: Add 3.0 eq of Pyridine and cool the reaction mixture to 0 °C using an ice bath[3].
-
Activation & Coupling: Dropwise add 1.5 eq of T3P (supplied as a 50% solution in EtOAc). Allow the reaction to warm to room temperature and stir for 4-6 hours[4].
-
Self-Validation Check: The absence of the carboxylic acid peak on LC-MS indicates complete conversion.
-
-
Aqueous Workup: Quench the reaction with water. Separate the layers. Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Causality Note: T3P byproducts are highly water-soluble phosphates, making this simple wash sequence highly effective without the need for the repetitive water washes required in Protocol A[3].
-
-
Isolation: Dry over MgSO₄, filter, and evaporate to yield the highly pure 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile.
References
-
[3] Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at:[Link]
-
[4] JPT. Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
[2] PMC / National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. jpt.com [jpt.com]
Technical Support Center: Handling & Storage of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with field-proven, mechanistically grounded protocols for the storage and handling of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile .
This guide moves beyond basic instructions by explaining the causality behind each experimental choice, ensuring your laboratory workflows are robust, reproducible, and self-validating.
Mechanistic Overview: Understanding Oxidative Vulnerabilities
To effectively protect a molecule, you must first understand how it degrades. 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile contains three distinct structural features that dictate its stability profile:
-
The Benzylic Position (C3 of the propanoyl chain): The carbon adjacent to the 2-fluorophenyl ring is highly susceptible to radical-mediated auto-oxidation. Abstraction of a hydrogen atom by reactive oxygen species (ROS) generates a benzylic radical. Because this radical is resonance-stabilized by the aromatic ring, the activation energy for oxidation is significantly lowered, leading to rapid reaction with molecular oxygen to form hydroperoxides[1].
-
The Piperidine Amide (C2/C6 of the piperidine ring): Tertiary amides are prone to alpha-oxidation. This process typically initiates via a single-electron transfer (SET) to form a highly reactive N-acyliminium ion intermediate. Upon exposure to oxygen or moisture, this intermediate degrades into alpha-hydroperoxy amides or ring-opened products[2].
-
The Carbonitrile Group (-CN): While nitriles are generally resistant to direct oxidation, they are highly susceptible to hydrolysis if moisture is present, converting into amides or carboxylic acids[3]. This hydrolysis is often coupled with the oxidative degradation of the piperidine ring.
Fig 1. Auto-oxidation pathways of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile.
Standard Operating Procedure (SOP): Optimal Storage Workflow
To arrest the kinetic pathways outlined above, implement the following self-validating protocol. Do not skip steps; each action directly mitigates a specific chemical vulnerability.
Step 1: Trace Metal Scavenging (Pre-Storage) Causality: Transition metals (e.g., Fe, Cu) from synthesis catalysts drastically accelerate benzylic radical formation. Action: Pass the final purified compound through a metal-scavenging resin (e.g., QuadraPure) prior to final solvent evaporation.
Step 2: High-Vacuum Drying Causality: Residual water drives nitrile hydrolysis[3] and facilitates N-acyliminium ion degradation[2]. Action: Dry the compound under high vacuum (< 0.1 mbar) for at least 12 hours to achieve strict anhydrous conditions.
Step 3: Argon Purging & Amber Glass Containment Causality: Argon is heavier than Nitrogen and more effectively displaces oxygen from the vial headspace, preventing hydroperoxide formation[1]. Amber glass blocks actinic light (UV/Vis), preventing photo-initiated radical generation. Action: Transfer the solid to an amber glass vial. Purge the headspace with high-purity Argon for 60 seconds. Immediately seal with a PTFE-lined cap (PTFE is impermeable to atmospheric gases).
Step 4: Desiccation & Thermal Control Causality: Lowering the temperature exponentially decreases the rate constant ( k ) of auto-oxidation. Action: Place the sealed vial inside a secondary container filled with active indicating silica gel. Store at 2–8 °C for short-term use (< 1 month) or -20 °C for long-term storage (> 1 month).
Step 5: Self-Validation Loop (LC-MS Monitoring) Causality: A protocol is only trustworthy if it proves its own efficacy. Action: Establish a baseline LC-MS purity profile at Day 0. Every 3 months, sample the batch under an inert atmosphere and run a comparative LC-MS. If +16 Da (hydroxylation) or +14 Da (ketone formation) peaks appear, your Argon seal has failed and the protocol must be audited.
Fig 2. Step-by-step optimal storage workflow to prevent oxidative degradation.
Quantitative Data: Storage Conditions Matrix
Use the following table to benchmark your storage parameters against expected compound stability.
| Storage Condition | Atmosphere | Container Type | Temperature | Expected Stability | Primary Degradation Risk |
| Ambient (Benchtop) | Air | Clear Glass | 20–25 °C | < 1 Week | Benzylic oxidation / Photo-degradation |
| Short-Term Solid | Argon | Amber Glass | 2–8 °C | 1–3 Months | Slow auto-oxidation if seal degrades |
| Long-Term Solid | Argon | Amber Glass + Desiccator | -20 °C | > 12 Months | Highly stable; negligible degradation |
| In Solution (DMSO) | Argon | Amber Glass | -80 °C | 3–6 Months | Freeze-thaw induced precipitation/oxidation |
Troubleshooting Guide & FAQs
Q: Why did my sample turn yellow after a few weeks on the bench? A: Yellowing is a classic macroscopic indicator of benzylic oxidation and subsequent extended conjugation. The benzylic carbon (C3 of the propanoyl chain) has reacted with ambient oxygen to form a hydroperoxide, which likely cleaved into a ketone[1]. You must discard this sample, as the degradation products will interfere with biological or chemical assays.
Q: Can I store this compound in a standard plastic microcentrifuge tube? A: Absolutely not. Standard polypropylene tubes are highly permeable to oxygen and moisture over time. Furthermore, they do not block actinic light, which initiates radical formation. Always use amber glass vials with PTFE-lined caps to ensure a hermetic, light-proof seal.
Q: I need to store the compound in a DMSO stock solution. Does this change the oxidation risk? A: Yes. Storing in solution drastically increases the kinetic collision rate between the compound and dissolved oxygen. If you must store it in solution, degas the DMSO via the freeze-pump-thaw method prior to dissolution, blanket the vial with Argon, and store at -80 °C. Avoid repeated freeze-thaw cycles, as condensation introduces water, which will trigger the hydrolysis of the carbonitrile group[3].
Q: Is the fluorine atom on the phenyl ring protecting the molecule from oxidation? A: Only marginally. The 2-fluoro substitution withdraws electron density via the inductive effect, which slightly destabilizes the benzylic radical compared to an unsubstituted benzylic position. However, it is not a sufficient kinetic barrier to prevent auto-oxidation over time. Strict environmental controls remain mandatory.
References
-
[1] 2.9: Reactions at the Benzylic Position - Chemistry LibreTexts - LibreTexts.1
-
[2] Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp 3 )–H Functionalization - ResearchGate.2
Sources
Overcoming poor bioavailability of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists troubleshooting the poor oral bioavailability of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile .
Molecular Diagnostic Overview
Before applying a formulation strategy, we must understand the physicochemical bottlenecks of this specific molecule. The structure consists of a highly lipophilic 2-fluorophenyl ring and a piperidine-4-carbonitrile moiety connected via a propanoyl linker.
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The Salt-Formation Fallacy: Because the piperidine nitrogen is tied up in an amide bond, it lacks the basicity required for traditional salt formation.
-
BCS Classification: The high lipophilicity and lack of ionizable centers relegate this compound to Biopharmaceutics Classification System (BCS) Class II (low solubility, high intestinal permeability)[1].
-
The Core Issue: For this molecule, the rate-limiting step for absorption is the dissolution of the crystalline lattice in gastrointestinal (GI) fluids[2].
Below, you will find our diagnostic workflows, comparative data, and self-validating troubleshooting protocols to overcome these barriers.
Diagnostic Workflow: Identifying the Bioavailability Bottleneck
Workflow for diagnosing bioavailability bottlenecks in lipophilic piperidine derivatives.
Quantitative Strategy Comparison
To select the correct troubleshooting path, compare the thermodynamic and kinetic advantages of the two primary strategies for this molecule: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).
| Parameter | Amorphous Solid Dispersion (ASD) | Self-Emulsifying System (SEDDS) |
| Primary Mechanism | Kinetically traps API in high-energy state; induces supersaturation[3]. | Pre-dissolves API in lipids; forms microemulsions in GI fluids[2]. |
| Best For | High melting point, highly crystalline APIs. | Highly lipophilic APIs (LogP > 4) prone to massive food effects. |
| Excipient Load | Typically 20% to 50% API loading. | Typically <10% API loading (volume limited). |
| Food Effect Mitigation | Moderate (relies on polymer to maintain supersaturation). | High (mimics the fed-state lipid digestion process)[4]. |
| Physical Stability | Meta-stable (risk of recrystallization over time). | Thermodynamically stable emulsion upon aqueous dispersion. |
Troubleshooting Guide 1: Overcoming Crystalline Lattice Energy
Q: My in vitro dissolution testing in FaSSIF (Fasted State Simulated Intestinal Fluid) shows less than 1% drug release. How do I force this molecule into solution?
A: You must bypass the thermodynamic penalty of the molecule's crystalline lattice. Because salt formation is impossible, the most effective strategy is formulating an Amorphous Solid Dispersion (ASD) . By co-precipitating the API with a high glass-transition temperature ( Tg ) polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), you kinetically trap the drug in its disordered, high-energy amorphous state[5].
When the ASD enters the GI tract, the polymer dissolves congruently with the drug, creating a "Spring and Parachute" effect. The amorphous drug rapidly dissolves to create a highly supersaturated solution (the Spring), while the amphiphilic nature of HPMCAS prevents rapid nucleation and recrystallization (the Parachute)[3].
Mechanism of Amorphous Solid Dispersions (ASDs) overcoming crystalline lattice energy barriers.
Self-Validating Protocol: Spray-Dried ASD Preparation
Causality Focus: This protocol uses a solvent-evaporation method to ensure molecular-level mixing of the API and polymer, preventing phase separation.
-
Solution Preparation: Dissolve 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile and HPMCAS (1:3 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 80:20 v/v) to achieve a 5% w/v total solids concentration.
-
Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290).
-
Critical Parameter: Set the inlet temperature to 80°C and adjust the aspirator/pump speed to maintain an outlet temperature of 45–50°C (safely below the Tg of the resulting ASD to prevent particle fusion).
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH limits.
-
Validation Check (Crucial): Analyze the powder using X-Ray Powder Diffraction (XRPD) and Modulated Differential Scanning Calorimetry (mDSC).
-
Pass Criteria: The XRPD must show a broad "amorphous halo" with zero sharp Bragg peaks. The mDSC must show a single glass transition event ( Tg ), confirming a homogenous single-phase system. If peaks are present, the dispersion has failed, and polymer ratio or solvent selection must be adjusted.
-
Troubleshooting Guide 2: Mitigating Severe Food Effects
Q: We achieved acceptable exposure in fed preclinical models, but fasted bioavailability drops by 80%. How do we eliminate this positive food effect?
A: Highly lipophilic molecules often exhibit a massive positive food effect because post-prandial lipid digestion naturally solubilizes the drug into mixed micelles[4]. To eliminate this variability, you must pre-package the drug in a Self-Emulsifying Drug Delivery System (SEDDS) .
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous GI environment, they spontaneously form oil-in-water microemulsions (droplet size <200 nm). This mechanism entirely bypasses the traditional dissolution step, presenting the drug to the intestinal epithelium in a pre-solubilized, highly absorbable state[2].
Self-Validating Protocol: SEDDS Formulation
Causality Focus: The ratio of surfactant to oil dictates the spontaneity of emulsification. Too little surfactant leads to phase separation; too much causes GI toxicity and precipitation upon dilution.
-
Excipient Screening: Determine the equilibrium solubility of the API in various lipid excipients (e.g., Capmul MCM, Miglyol 812) and surfactants (e.g., Kolliphor EL, Tween 80). Select the components yielding the highest API solubility.
-
Ternary Phase Diagram Mapping: Titrate varying ratios of Oil : Surfactant : Co-surfactant in glass vials.
-
Formulation Mixing: Based on the phase diagram, combine the optimal ratio (e.g., 30% Capmul MCM, 50% Kolliphor EL, 20% Transcutol HP). Add the API up to 80% of its maximum solubility limit in the mixture to prevent precipitation upon storage. Stir at 40°C until completely dissolved.
-
Validation Check (Crucial): Perform an in vitro dispersion test. Drop 1 mL of the SEDDS into 250 mL of 0.1N HCl at 37°C under mild stirring (50 rpm).
-
Pass Criteria: The mixture must form a clear or slightly bluish transparent dispersion within 2 minutes. Analyze via Dynamic Light Scattering (DLS). The Z-average droplet size must be < 200 nm with a Polydispersity Index (PDI) < 0.3.
-
Troubleshooting Guide 3: Addressing First-Pass Metabolism
Q: I formulated the API into a perfect ASD. In vitro dissolution is 100%, but in vivo oral bioavailability remains capped at 12%. What is happening?
A: If absorption (solubility/permeability) is resolved but bioavailability remains low, the molecule is suffering from extensive first-pass metabolism. Piperidine derivatives and their adjacent linkers are highly susceptible to Cytochrome P450 (CYP) mediated oxidation in the liver and gut wall[6].
To confirm this, review your Intravenous (IV) pharmacokinetic data. If IV clearance is high (approaching hepatic blood flow), the issue is metabolic, not formulative.
Solution: Co-administration with a pharmacokinetic enhancer (bioenhancer). Piperine , a natural alkaloid, is a well-documented bioenhancer that potently inhibits CYP3A4 and P-glycoprotein (P-gp) efflux transporters. Studies have shown that co-formulating highly cleared lipophilic drugs with piperine can increase systemic bioavailability by up to 2.5-fold by shielding the API from pre-systemic extraction[7]. If formulation tweaks fail, consider a fixed-dose combination with a bioenhancer or structurally modifying the piperidine ring to block metabolic soft spots.
References
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Hilaris Publisher. Available at:[Link]
-
Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available at:[Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at:[Link]
-
Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science. Available at:[Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 3. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. japsonline.com [japsonline.com]
Preventing precipitation of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in culture media
Executive Summary: 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Handling lipophilic small molecules in aqueous in vitro assays presents significant formulation challenges. The compound 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile features a highly hydrophobic fluorophenyl moiety and a rigid piperidine-4-carbonitrile core linked by an amide bond. This structural combination yields a high crystal lattice energy and significant lipophilicity. Consequently, it is highly prone to "crashing out" (precipitating) when transitioning from a concentrated DMSO stock solution into aqueous cell culture media (e.g., DMEM, RPMI).
This guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain the kinetic solubility of this compound, ensuring accurate and reproducible biological readouts.
Mechanistic Causality: Why Does It Precipitate?
Precipitation in biological assays is rarely just a matter of exceeding the absolute thermodynamic solubility limit. More frequently, it is a kinetic phenomenon known as "solvent shock" ().
When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the DMSO solvent diffuses into the bulk water much faster than the hydrophobic compound can solvate. This leaves the compound stranded in a localized micro-environment of nearly 0% organic solvent, driving instantaneous hydrophobic collapse and nucleation. Once nucleated, the strong dipole interactions of the carbonitrile group and the hydrophobic packing of the fluorophenyl rings kinetically trap the compound in a crystalline state. Because crystalline lattice energy is high, the compound cannot re-dissolve, even if the final theoretical concentration is well within its thermodynamic solubility limit.
Mechanistic pathways of compound precipitation vs. successful solubilization.
Frequently Asked Questions (FAQs)
Q1: Why does the compound precipitate immediately upon adding the DMSO stock to my DMEM? A: This is classic solvent shock. The rapid diffusion of DMSO away from the compound creates a localized supersaturation event. The highly lipophilic fluorophenyl group rapidly aggregates to minimize contact with water, forming insoluble micro-crystals before the solution can be homogenized.
Q2: Can I just increase the final DMSO concentration to keep it soluble? A: No. While increasing DMSO improves compound solubility, cell cultures are highly sensitive to solvent toxicity. For most mammalian cell lines, DMSO concentrations must be kept strictly below 0.1% – 0.5% (v/v) to prevent off-target cytotoxic effects and transcriptomic alterations.
Q3: My media looks clear to the naked eye, but my assay results are highly variable. What is happening? A: You are likely dealing with undetected micro-precipitates. Low-solubility compounds often form sub-visible aggregates that reduce the effective concentration of the drug available to the biological target, leading to underestimated activity, false negatives, and highly variable IC50 values (). Always validate solubility microscopically.
Experimental Protocols: Step-by-Step Methodologies
To ensure a self-validating system, every protocol below includes a mandatory verification step to confirm the absence of kinetic trapping.
Protocol A: The "Warm-Drop" Stepwise Dilution Method
Purpose: To mitigate solvent shock by reducing the temperature gradient and preventing localized high concentrations during the initial aqueous contact.
-
Pre-warm Media: Incubate your target cell culture media (e.g., DMEM + 10% FBS) in a 37°C water bath for at least 30 minutes.
-
Prepare Intermediate Stock: Dilute your primary 10 mM DMSO stock to a 100x intermediate concentration (e.g., 1 mM) using 100% DMSO.
-
Dynamic Addition: Place the warmed media on a vortex mixer at low-to-medium speed.
-
Dropwise Integration: Using a micropipette, add the intermediate DMSO stock dropwise directly into the vortexing vortex (avoiding the plastic walls of the tube).
-
Validation Step: Centrifuge a 1 mL aliquot of the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white pellet. If a pellet is present, proceed to Protocol B.
Protocol B: Carrier-Protein Facilitated Solubilization
Purpose: To utilize the hydrophobic binding pockets of albumin to sequester the fluorophenyl moiety, preventing self-aggregation and increasing kinetic solubility.
-
Supplement Media: Prepare assay media supplemented with 0.1% to 0.5% (w/v) Bovine Serum Albumin (BSA) or ensure the presence of 10% Fetal Bovine Serum (FBS).
-
Equilibration: Allow the protein-supplemented media to equilibrate at 37°C for 30 minutes. The thermal energy ensures the protein binding pockets are dynamically accessible.
-
Compound Addition: Follow the Dynamic Addition (Steps 3-4) from Protocol A.
-
Validation Step: Plate 100 µL of the final solution into a clear-bottom 96-well plate. Inspect under a phase-contrast microscope at 40x magnification. The absence of dark, refractive micro-crystals confirms successful kinetic stabilization.
Protocol C: Cyclodextrin Complexation (For High-Concentration Assays)
Purpose: For assays requiring concentrations that strictly exceed the thermodynamic limit, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate the hydrophobic compound within its cyclic oligosaccharide cavity ().
-
Prepare Excipient: Dissolve HP-β-CD in base culture media to a final concentration of 5% (w/v). Sterile filter (0.22 µm).
-
Co-Solvation: In a separate vial, mix the required volume of 10 mM compound DMSO stock with an equal volume of 100% ethanol (temporary co-solvent).
-
Complexation: Add the compound mixture dropwise into the 5% HP-β-CD media while stirring vigorously at 37°C. Allow to stir for 1 hour to ensure full host-guest complexation.
-
Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600 identical to a blank 5% HP-β-CD control confirms a true, homogeneous inclusion complex without nano-suspensions.
Troubleshooting Workflow
Step-by-step troubleshooting workflow for resolving culture media precipitation.
Data Presentation: Solubilization Strategy Comparison
The following table summarizes the quantitative impact of various solubilization strategies on the kinetic solubility limits of highly lipophilic amides like 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile.
| Solubilization Strategy | Max Tolerated DMSO (%) | Est. Kinetic Solubility Limit (µM) | Assay Interference Risk | Best Use Case |
| Direct Addition (Control) | 0.1% | < 1.0 µM | High (Micro-crystals) | High-potency enzymatic assays |
| "Warm-Drop" Pre-dilution | 0.5% | ~ 5.0 µM | Medium (Solvent toxicity) | Standard in vitro cell culture |
| 0.1% BSA Supplementation | 0.5% | ~ 15.0 µM | Low | Highly protein-bound drug assays |
| 5% HP-β-CD Complexation | 0.1% | > 50.0 µM | Low to Medium | High-concentration dosing / ADME |
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]
-
Sarabia-Vallejo, Á., Caja, M. D. M., Olives, A. I., Martín, M. A., & Menéndez, J. C. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 15(9), 2345.[Link]
Comparative Efficacy of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile in Target Inhibition: A Comprehensive Guide
Executive Summary & Mechanistic Rationale
The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for enzymes with highly nucleophilic active sites such as cysteine proteases. 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile (hereafter referred to as FPP-4C ) represents a sophisticated class of targeted therapeutics: the reversible covalent inhibitor.
Unlike traditional non-covalent competitive inhibitors that suffer from rapid off-rates, or first-generation irreversible covalent inhibitors (e.g., vinyl sulfones) that pose severe immunogenic and off-target toxicity risks, FPP-4C strikes a precise kinetic balance.
Structure-Activity Relationship (SAR) & Causality:
-
The Warhead (Piperidine-4-carbonitrile): The nitrile moiety serves as a mildly electrophilic warhead. It is specifically calibrated to undergo nucleophilic attack by a catalytic cysteine thiolate (e.g., Cys25 in Cathepsins or Cys145 in viral proteases), forming a reversible thioimidate adduct[1]. The relatively low intrinsic electrophilicity of nitriles prevents indiscriminate reactivity with off-target cellular thiols like glutathione.
-
The Recognition Motif (3-(2-Fluorophenyl)propanoyl): This lipophilic tail is engineered to occupy the hydrophobic S1/S2 sub-pockets of the target enzyme. This structural complementarity drives the initial non-covalent binding affinity ( KI ), positioning the nitrile warhead in perfect proximity to the catalytic cysteine for the subsequent covalent step.
Fig 1: Two-step reversible covalent binding mechanism of FPP-4C to target cysteine proteases.
Comparative Efficacy Data
To objectively evaluate FPP-4C, we must benchmark it against alternative inhibition modalities. Table 1 summarizes the kinetic and safety profiles of FPP-4C compared to a standard non-covalent peptidomimetic and a classic irreversible covalent inhibitor (e.g., E-64).
Table 1: Quantitative Efficacy and Kinetic Profiling
| Inhibitor Class | Representative Compound | Mechanism of Action | Initial Affinity ( KI ) | Inactivation Efficiency ( kinact/KI ) | Reversibility (Adduct Half-life) | Off-Target Reactivity Risk |
| Reversible Covalent | FPP-4C | Thioimidate Adduct | 15 - 45 nM | >1.5×105 M−1s−1 | Yes (~45 - 120 min) | Low |
| Non-Covalent | Standard Peptidomimetic | Competitive Steric | 50 - 150 nM | N/A | Yes (Rapid equilibrium) | Low |
| Irreversible Covalent | E-64 / Vinyl Sulfone | Alkylation / Michael Addition | >200 nM | >5.0×104 M−1s−1 | No (Permanent) | High |
Data Interpretation: FPP-4C achieves the high biochemical efficiency ( kinact/KI ) characteristic of covalent modifiers while maintaining the safety profile of non-covalent drugs due to its reversible nature[2].
Self-Validating Experimental Protocols
To establish trustworthiness and rigorous scientific integrity, evaluating FPP-4C requires specialized kinetic assays. Standard IC50 measurements are fundamentally flawed for covalent inhibitors because their potency is time-dependent. The following self-validating protocols are required to accurately profile FPP-4C.
Protocol A: Time-Dependent FRET Assay (Determination of kinact/KI )
Causality & Rationale: Covalent bond formation takes time. If you do not pre-incubate the enzyme and inhibitor, you will drastically underestimate the compound's efficacy. Measuring the pseudo-first-order rate constant ( kobs ) across multiple concentrations allows us to isolate the initial binding ( KI ) from the covalent bond formation rate ( kinact ).
-
Enzyme Activation: Dilute recombinant target cysteine protease to 2 nM in assay buffer (50 mM NaOAc, pH 5.5, 5 mM DTT, 2.5 mM EDTA). Incubate at 37°C for 15 minutes to fully reduce the active-site cysteine.
-
Inhibitor Pre-Incubation: Aliquot the activated enzyme into a 96-well plate. Add FPP-4C at varying concentrations (ranging from 0.1×KI to 10×KI ).
-
Self-Validating Control: Include a DMSO vehicle well (0% inhibition baseline) and an E-64 well (100% irreversible inhibition baseline).
-
-
Time-Course Sampling: Allow pre-incubation for distinct time intervals ( t=0,15,30,60 minutes).
-
Reaction Initiation: Add a saturating concentration of fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Continuous Monitoring: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate kobs from the exponential decay of the reaction velocity, and plot kobs vs. [Inhibitor] to derive kinact/KI .
Protocol B: Jump-Dilution Assay (Proof of Reversibility)
Causality & Rationale: To definitively prove that the nitrile warhead forms a reversible thioimidate—differentiating FPP-4C from toxic irreversible inhibitors—we must force the enzyme-inhibitor complex to dissociate. By creating a high-concentration complex and rapidly diluting it, we can monitor the recovery of enzymatic activity ( koff ).
-
Complex Formation: Pre-incubate the enzyme with FPP-4C at a concentration 10×IC50 for 60 minutes to ensure >95% target occupancy (E-I complex formation).
-
Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing 10×Km of the FRET substrate. (This drops the free inhibitor concentration well below its KI ).
-
Recovery Monitoring: Continuously monitor fluorescence over 4 hours.
-
Self-Validating Control: The E-64 control must show a flat line (zero recovery), proving the assay successfully identifies irreversible binding. FPP-4C will show a non-linear, upward-curving fluorescence trajectory as the enzyme slowly regains activity.
-
Fig 2: Self-validating experimental workflow for evaluating covalent inhibition and reversibility.
Conclusion
1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile (FPP-4C) demonstrates superior comparative efficacy against traditional non-covalent and irreversible alternatives. By leveraging a meticulously tuned nitrile warhead, it achieves the extended target residence time of a covalent drug while mitigating the immunogenic liabilities of irreversible binders. For drug development professionals targeting cysteine-dependent enzymes, the piperidine-4-carbonitrile scaffold represents a highly validated, structurally optimizable starting point.
References
-
Title: An update on the discovery and development of reversible covalent inhibitors Source: European Journal of Medicinal Chemistry / PMC (National Institutes of Health) URL: [Link]
-
Title: Key advances in the development of reversible covalent inhibitors Source: Expert Opinion on Drug Discovery / Taylor & Francis URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
For the diligent researcher and scientist, the lifecycle of a chemical compound extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile, a compound whose structural complexity necessitates a thorough understanding of its potential hazards. By synthesizing insights from its constituent functional groups—a fluorinated phenyl ring, a piperidine core, and a nitrile moiety—we can establish a robust and self-validating protocol for its responsible management.
Hazard Assessment: A Synthesis of Structural Components
While a specific Safety Data Sheet (SDS) for 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile may not be readily available, a comprehensive hazard assessment can be constructed by examining its primary structural motifs.
-
Piperidine Moiety : Piperidine and its derivatives are recognized for their potential to be flammable, corrosive, and toxic.[1][2][3] They can cause severe skin burns and eye damage.[4][5]
-
Nitrile Group (-CN) : The carbon-nitrogen triple bond in the nitrile group is a well-established toxophore. Organic nitriles are classified as toxic substances, and exposure through inhalation, ingestion, or skin contact can be harmful or even fatal.[6][7]
-
Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring introduces considerations for environmental persistence. Organofluorine compounds can be highly stable and may require specific disposal methods to prevent their release into the environment.[8][9]
Given this composite hazard profile, 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile must be handled as a hazardous chemical waste, with stringent safety protocols in place throughout its lifecycle.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The causality behind these choices is to create a barrier against the compound's potential corrosive and toxic effects.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | To prevent dermal absorption, which is a significant route of exposure for nitriles and piperidine derivatives.[1][10] |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect against accidental splashes, which could cause severe eye irritation or damage.[1][7] |
| Skin and Body | A flame-retardant laboratory coat. | To protect against skin contact and potential ignition sources.[1][7] |
| Respiratory | All handling should occur in a certified chemical fume hood. | To prevent inhalation of any vapors or aerosols, a primary exposure route for toxic nitriles.[6][11] |
Waste Segregation and Containerization: A Self-Validating System
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially violent reactions between incompatible waste streams. The following workflow ensures a self-validating system for the disposal of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. ox.ac.uk [ox.ac.uk]
- 9. epa.gov [epa.gov]
- 10. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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